molecular formula C10H14ClNO2 B2726584 Methyl 4-[(methylamino)methyl]benzoate hydrochloride CAS No. 160408-65-1

Methyl 4-[(methylamino)methyl]benzoate hydrochloride

Cat. No. B2726584
CAS RN: 160408-65-1
M. Wt: 215.68
InChI Key: YHSLJDKSLVUFDO-UHFFFAOYSA-N
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Description

Methyl 4-[(methylamino)methyl]benzoate hydrochloride (MMBMH) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Scientific Research Applications

  • Synthesis of Complex Sugars :

    • Methyl 4-[(methylamino)methyl]benzoate hydrochloride has been used in the synthesis of complex sugars, such as d-forosamine. For example, Baer and Hanna (1981) demonstrated a method involving palladium-catalyzed allylic amination of unsaturated sugars to synthesize methyl α-d-forosaminide (H. H. Baer & Z. S. Hanna, 1981).
  • Antibacterial Properties :

    • Studies have also explored its role in antibacterial applications. For instance, Murthy et al. (2011) synthesized methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and assessed their antibacterial activity, finding that some derivatives exhibited potent inhibitory activity against different bacterial strains (Y. Murthy et al., 2011).
  • Intermediate in Pharmaceutical Synthesis :

    • This compound has also been used as an important intermediate in the synthesis of pharmaceuticals. Yang Jian-she (2009) described the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, illustrating its utility in drug synthesis (Yang Jian-she, 2009).
  • Investigations into Detection Sensitivity :

    • There's research into the detection sensitivity of dogs to substances related to this compound. Waggoner et al. (1997) studied the olfactory sensitivity of dogs to cocaine hydrochloride and related compounds, including methyl benzoate, to understand their detection responses (L. P. Waggoner et al., 1997).
  • Chemical Synthesis and Properties :

    • The chemical synthesis and properties of derivatives of this compound have been a subject of study. For instance, Elliott et al. (1975) focused on the synthesis of related compounds as potential inhibitors of tetrahydrofolate (R. D. Elliott et al., 1975).

properties

IUPAC Name

methyl 4-(methylaminomethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLJDKSLVUFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160408-65-1
Record name methyl 4-[(methylamino)methyl]benzoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 12.2 g of the compound obtained in step (1-2) above was added 20 ml of an ethyl acetate solution of 4N hydrochloric acid under ice-cooling and after stirring the mixture for one hour, the crystals formed were collected by filtration to provide 6.8 g (yield 90%) of 4-(N-methylaminomethyl)benzoic acid methyl ester hydrochloride. Then, 6.5 g of the crystals thus obtained was dissolved in 30 ml of DMF and 4.2 ml of triethylamine and 5.0 g of (S)-2-methylbutyl bromide were added to the solution under ice-cooling. Then, 1.3 g of 60% sodium hydride was added little by little to the solution and the mixture was heated to 80° C. for from 1 to 2 hours. After cooling, the reaction mixture was diluted with 80 ml of diethyl ether and 5 ml of purified water was added dropwise slowly to the solution. The organic layer formed was collected and, after successively being washed with 20 ml of purified water, 20 ml of a saturated aqueous sodium hydrogen carbonate solution, and then 20 ml of a saturated aqueous sodium chloride solution, dried with magnesium sulfate, and then the solvent was distilled off under reduced pressure.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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